3-methyl-1-benzofuran-7-amine hydrochloride
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Overview
Description
This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-benzofuran-7-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, can also be employed in the synthesis of benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzofuran-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological assays to study enzyme activities or receptor binding.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in cell division . The compound may also interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-benzofuran-7-amine
- 4-Methyl-1-benzofuran-7-amine
- 5-Methyl-1-benzofuran-7-amine
Uniqueness
3-Methyl-1-benzofuran-7-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the amine group at the 7-position may confer distinct pharmacological properties compared to other benzofuran derivatives .
Properties
CAS No. |
164075-30-3 |
---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-7-amine;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5H,10H2,1H3;1H |
InChI Key |
KHININBHXYJQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2N.Cl |
Purity |
95 |
Origin of Product |
United States |
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